N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2-fluorophenyl)-2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F2N5OS/c19-12-5-7-13(8-6-12)24-9-10-25-17(24)22-23-18(25)27-11-16(26)21-15-4-2-1-3-14(15)20/h1-8H,9-11H2,(H,21,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNTXOQUQBCJNCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC=C3F)N1C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F2N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide is a complex organic compound that exhibits significant biological activity. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse scientific literature.
Chemical Structure and Properties
The compound's structure includes a fluorophenyl group and an imidazo[2,1-c][1,2,4]triazole moiety linked by a thioacetamide group. This unique combination of functional groups contributes to its diverse biological activities.
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C₁₈H₁₈F₂N₄S |
| Molecular Weight | 358.43 g/mol |
Antimicrobial Activity
Research indicates that compounds containing imidazo[2,1-c][1,2,4]triazole derivatives have shown promising antimicrobial properties. For instance, similar derivatives have been evaluated against various strains of Mycobacterium tuberculosis and exhibited significant inhibitory effects. The mechanism often involves interference with cell wall biosynthesis or enzymatic pathways critical for bacterial survival .
Anticancer Potential
Studies have demonstrated that certain imidazole derivatives can induce apoptosis in cancer cells. The presence of the fluorophenyl moiety is believed to enhance the compound's ability to interact with specific cellular targets involved in cancer progression. In vitro studies revealed that derivatives with similar structures can inhibit proliferation in various cancer cell lines by modulating signaling pathways related to cell cycle regulation and apoptosis .
The proposed mechanisms of action for this compound include:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways essential for microbial growth and cancer cell proliferation.
- Disruption of Cell Membrane Integrity : Similar compounds have been shown to compromise the integrity of microbial cell membranes, leading to cell death.
- Induction of Apoptosis : In cancer cells, the compound may activate intrinsic apoptotic pathways through mitochondrial dysfunction.
Case Studies and Research Findings
Recent studies have highlighted the biological evaluation of related compounds:
- Study on Antitubercular Activity : A derivative similar to the target compound showed an IC50 value of 2.32 μM against Mycobacterium tuberculosis, indicating strong potential as an antitubercular agent .
- Anticancer Activity Assessment : Another study evaluated imidazole derivatives against various cancer cell lines and reported IC50 values ranging from 5 μM to 15 μM depending on the specific derivative and cell line tested .
- Mechanistic Studies : Molecular docking studies indicated that the imidazo[2,1-c][1,2,4]triazole scaffold interacts favorably with targets involved in metabolic pathways critical for both microbial and cancerous cells .
Scientific Research Applications
Case Studies
- Breast Cancer : A study demonstrated that a related compound significantly reduced tumor size in xenograft models of breast cancer by modulating the Wnt/β-catenin pathway .
- Colorectal Cancer : Another investigation showed that this compound inhibited cell proliferation and induced apoptosis in colorectal cancer cell lines. The mechanism was linked to the downregulation of Wnt target genes .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. In vitro assays revealed that it could reduce the production of pro-inflammatory cytokines in human immune cells. This suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Research Findings
- A study highlighted that treatment with N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide led to a significant decrease in TNF-alpha and IL-6 levels in stimulated macrophages .
Data Tables
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison of Target Compound and Analogues
Substituent Effects on Physicochemical Properties
- Fluorination : The target compound’s dual fluorination (2- and 4-positions) enhances metabolic stability and membrane permeability compared to methoxy/ethoxy analogues . Fluorine’s electron-withdrawing nature may also strengthen hydrogen bonding with biological targets .
- Methoxy/Ethoxy Groups: Compounds with 4-methoxyphenyl () or 4-ethoxyphenyl () substituents exhibit increased steric bulk and altered electronic profiles.
- Trifluoromethyl Groups : The trifluoromethyl substituents in and significantly increase hydrophobicity, which could enhance blood-brain barrier penetration but reduce aqueous solubility .
Research Findings and Hypotheses
While specific pharmacological data for the target compound is absent in the evidence, inferences can be drawn from structural analogs:
Antimicrobial Potential: Compounds with imidazo-triazole cores () and fluorinated aromatic rings () often target bacterial enzymes like dihydrofolate reductase .
Kinase Inhibition: The trifluoromethyl-containing analogues () may inhibit kinases due to their resemblance to known kinase inhibitors featuring hydrophobic aromatic groups .
Metabolic Stability : The target compound’s dual fluorination likely reduces cytochrome P450-mediated metabolism compared to methoxy/ethoxy derivatives, as seen in fluorinated pharmaceuticals like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are common synthetic routes for preparing N-(2-fluorophenyl)-2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide?
- Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 5-(4-fluorophenyl)-1-phenyl-1H-imidazole-2-thiol) react with 2-chloroacetamide derivatives in the presence of potassium carbonate as a base (Method D, as described for analogous compounds) . Solvent choice (e.g., ethanol, DMF) and reaction temperature (ambient to reflux) are critical for optimizing yields.
- Validation : Confirm purity via HPLC (>95%) and structural integrity via / NMR (e.g., δ 169.9 ppm for carbonyl groups) and HRMS .
Q. How is the crystallographic structure of this compound determined, and what software is typically used?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is employed, with SHELX programs (e.g., SHELXL for refinement) used to solve and refine structures. Data collection requires high-resolution crystals, and hydrogen-bonding interactions are analyzed to confirm molecular packing .
- Example : A related fluorophenyl-acetamide derivative crystallized in a monoclinic system (space group P2/c) with Z = 4, validated using SHELXL-2018 .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- NMR : / NMR identifies substituents (e.g., fluorophenyl protons at δ 7.3–7.8 ppm; imidazotriazole carbons at δ 146–153 ppm) .
- IR : Stretching vibrations for C=O (1666 cm) and N-H (3245 cm) confirm functional groups .
- HRMS : Exact mass calculation (e.g., [M+H] for CHNOS: 480.1528 vs. observed 480.1540) .
Advanced Research Questions
Q. How can reaction conditions be optimized for scalable synthesis of this compound using Design of Experiments (DoE)?
- Methodology : Apply factorial design to variables like solvent polarity (DMF vs. ethanol), catalyst loading (KCO), and temperature. For example, flow-chemistry setups (e.g., Omura-Sharma-Swern oxidation) improve reproducibility and throughput by controlling residence time and mixing efficiency .
- Data Analysis : Use response surface models to correlate yield (%) with parameters like reaction time (e.g., 76% yield at 250–253°C for analogous thiazolotriazoles) .
Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl groups) impact biological activity?
- Methodology : Perform molecular docking (e.g., AutoDock Vina) to compare binding affinities of derivatives. For example, substituents at the 4-position of phenyl rings enhance interactions with hydrophobic enzyme pockets (e.g., COX-1/2 inhibition studies) .
- Case Study : A thiazole-triazole acetamide derivative with 4-fluorophenyl showed 2.5-fold higher COX-2 selectivity (IC = 0.8 µM) compared to unsubstituted analogs .
Q. How can contradictions in pharmacological data (e.g., varying IC values across studies) be resolved?
- Methodology :
- Assay Validation : Standardize protocols (e.g., cell lines, incubation times).
- Structural Confirmation : Re-analyze batches via SC-XRD to rule out polymorphic variations .
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or batch-dependent effects .
Q. What strategies are effective for resolving π-π stacking or hydrogen-bonding ambiguities in X-ray structures?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
